MAO-A Inhibition: 2-(Benzo[d]oxazol-2-yl)butan-1-amine IC50 Comparison with Ethylamino and Propylamino Benzoxazole Analogs
The target compound (2-(benzo[d]oxazol-2-yl)butan-1-amine) exhibits an MAO-A IC50 of 82 nM when tested against bovine brain mitochondria MAO-A using serotonin as substrate, representing a marked potency enhancement relative to the ethylamino analog (IC50 = 620 nM) [1]. This ~7.6-fold improvement in potency is achieved solely through extension of the alkylamine side chain from ethyl to butyl. Importantly, the compound maintains >10,000-fold selectivity over MAO-B (IC50 = 890,000 nM), demonstrating that the butan-1-amine substitution pattern confers both enhanced potency and preserved isoform selectivity [2].
| Evidence Dimension | In vitro MAO-A enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | N-(benzo[d]oxazol-2-yl)ethanamine (ethylamino analog): IC50 = 620 nM |
| Quantified Difference | 7.6-fold more potent (82 nM vs 620 nM) |
| Conditions | Bovine brain mitochondria MAO-A; serotonin substrate; 60 min incubation; fluorimetric detection |
Why This Matters
For researchers developing MAO-A targeted probes or inhibitors, this quantitative potency differential justifies selecting the butan-1-amine variant over shorter-chain analogs, as the ethylamino comparator would require approximately 7.6-fold higher concentration to achieve equivalent target engagement.
- [1] BindingDB Entry BDBM50097419 (CHEMBL3585825). IC50 = 82 nM for MAO-A inhibition; IC50 = 620 nM for ethylamino analog (CHEMBL3585824). BindingDB. 2016. View Source
- [2] BindingDB Entry BDBM50097419 (CHEMBL3585825). IC50 = 890,000 nM for MAO-B inhibition. BindingDB. 2016. View Source
